3-(2-Aminophenyl)imidazolidine-2,4-dione is a chemical compound characterized by its unique molecular structure and potential biological activities. It has the molecular formula and a molecular weight of 178.19 g/mol. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and in the development of pharmaceuticals targeting various diseases.
3-(2-Aminophenyl)imidazolidine-2,4-dione is classified under heterocyclic compounds due to the presence of a five-membered ring containing nitrogen atoms. It is also recognized as a derivative of hydantoin, which is significant in pharmaceutical chemistry for its bioactive properties.
The synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione can be achieved through several methods:
The typical reaction conditions include heating under reflux in a suitable solvent like ethanol or methanol, followed by purification steps such as recrystallization or chromatography to isolate the desired product with high purity.
The molecular structure of 3-(2-Aminophenyl)imidazolidine-2,4-dione features a five-membered ring containing two carbonyl groups and an amino group attached to a phenyl ring. The structural formula can be represented as follows:
3-(2-Aminophenyl)imidazolidine-2,4-dione undergoes several notable reactions:
Common reagents used in these reactions include palladium on carbon for reductions and various bases like sodium hydroxide for substitution reactions.
The mechanism of action for compounds like 3-(2-Aminophenyl)imidazolidine-2,4-dione typically involves interaction with biological targets such as enzymes or receptors. For example, it has been investigated for its potential as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which plays a crucial role in T cell receptor signaling .
In studies, derivatives of imidazolidine-2,4-dione have shown competitive inhibition characteristics with values ranging from 2.85 to 6.95 μM against LYP, indicating significant therapeutic potential .
3-(2-Aminophenyl)imidazolidine-2,4-dione has several applications across various fields:
The compound 3-(2-aminophenyl)imidazolidine-2,4-dione (CAS: 1546168-65-3) belongs to the imidazolidine-2,4-dione family, commonly termed hydantoins. Its IUPAC name explicitly defines the core scaffold (imidazolidine-2,4-dione) and the substituent at the N3 position: a 2-aminophenyl group. This molecular framework consists of a five-membered heterocyclic ring featuring two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The 2-aminophenyl moiety is attached to N3, positioning the aniline group ortho to the hydantoin ring [7].
Structurally, hydantoins exhibit planar geometry with rotational constraints due to the cyclic urea system. The 2-aminophenyl substituent introduces electronic and steric effects: the ortho-amino group enables hydrogen bonding (donor/acceptor) and influences ring conformation through steric interaction with the hydantoin carbonyls. This distinguishes it from isomers like 3-(4-aminophenyl)imidazolidine-2,4-dione (CAS: 625094-32-8), where the para-amino group offers greater conformational flexibility [7] [10]. Key physicochemical properties include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 3-(2-Aminophenyl)imidazolidine-2,4-dione |
CAS Number | 1546168-65-3 |
Molecular Formula | C₉H₉N₃O₂ |
Molecular Weight | 191.19 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface Area (TPSA) | 89.6 Ų (calculated) |
LogP (Octanol-Water) | ~0.8 (estimated) |
Hydantoin derivatives have been integral to medicinal chemistry since Adolf von Baeyer first isolated hydantoin in 1861. Early developments focused on simple alkyl/aryl substitutions, exemplified by phenytoin (5,5-diphenylimidazolidine-2,4-dione), introduced in 1938 as a landmark anticonvulsant. Phenytoin’s success spurred exploration of N3 modifications to enhance bioavailability and target selectivity [5] [8].
The late 20th century saw hydantoins diversify into antimicrobials (e.g., nitrofurantoin) and muscle relaxants (e.g., dantrolene). Innovations like the Bucherer-Bergs reaction enabled efficient synthesis of 5,5-disubstituted hydantoins from carbonyl precursors. However, N3-aryl variants remained underexplored until advances in cross-coupling chemistry facilitated their synthesis. The 2-aminophenyl derivative emerged as a strategic innovation, leveraging the ortho-amino group for enhanced target engagement through hydrogen bonding and chelation [3] [5] [8].
Recent decades highlight hydantoins in oncology, exemplified by enzalutamide (a nonsteroidal antiandrogen). This evolution underscores the scaffold’s versatility, positioning 3-(2-aminophenyl)imidazolidine-2,4-dione as a modern derivative optimized for specific protein interactions [8].
The ortho-aminophenyl group confers distinct pharmacological advantages over meta- or para-substituted isomers:
Table 2: Role of the 2-Aminophenyl Group in Target Engagement
Pharmacological Target | Function of 2-Aminophenyl Group |
---|---|
Serotonin Transporter (SERT) | Enhances binding affinity via π-π stacking and hydrogen bonding with transmembrane domains [6] |
Bcl-2 Protein | Forms salt bridges with aspartate/arginine residues in the BH3 binding groove [9] |
Kinases (e.g., EGFR) | Chelates Mg²⁺ ions in the ATP-binding site [8] |
Structurally analogous compounds lacking the ortho-amino group show reduced activity. For instance, 3-(4-aminophenyl)imidazolidine-2,4-dione exhibits lower SERT affinity due to loss of conformational strain [6] [10]. This validates the 2-aminophenyl moiety as a critical pharmacophore for advanced drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0